4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride
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Overview
Description
4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 4-chloro-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride typically involves the reaction of 4-chloro-2-fluoroaniline with piperidine under specific conditions. One common method includes:
Starting Materials: 4-chloro-2-fluoroaniline and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon (Pd/C).
Procedure: The mixture is heated under reflux conditions, allowing the formation of the desired product.
Purification: The product is then purified by recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-4-fluorophenyl)piperidine hydrochloride
- 4-(4-Fluorophenyl)piperidine hydrochloride
- 4-(4-Fluorobenzyl)piperidine hydrochloride
Uniqueness
4-(4-Chloro-2-fluorophenyl)piperidine hydrochloride is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications in medicinal chemistry and other fields .
Properties
Molecular Formula |
C11H14Cl2FN |
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Molecular Weight |
250.14 g/mol |
IUPAC Name |
4-(4-chloro-2-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H13ClFN.ClH/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H |
InChI Key |
HMJLIQUELLHPON-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)Cl)F.Cl |
Origin of Product |
United States |
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